Disodium thymidine 3'-monophosphate
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Overview
Description
Disodium thymidine 3’-monophosphate is a nucleotide that plays a crucial role in the synthesis of DNA. It is an ester of phosphoric acid with the nucleoside thymidine, consisting of a phosphate group, the pentose sugar deoxyribose, and the nucleobase thymine . This compound is essential for various biological processes, including DNA replication and repair.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium thymidine 3’-monophosphate can be synthesized through enzymatic methods. One common approach involves the enzymatic phosphorylation of thymidine using thymidine kinase, followed by the addition of a phosphate group to form thymidine monophosphate . The reaction conditions typically include a buffered aqueous solution and the presence of ATP as a phosphate donor.
Industrial Production Methods
Industrial production of disodium thymidine 3’-monophosphate often involves large-scale enzymatic synthesis. The process includes the use of recombinant enzymes to catalyze the phosphorylation reactions efficiently. The product is then purified using chromatographic techniques to achieve high purity levels required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Disodium thymidine 3’-monophosphate undergoes various chemical reactions, including:
Phosphorylation: Conversion to thymidine diphosphate and thymidine triphosphate.
Hydrolysis: Breakdown into thymidine and inorganic phosphate.
Oxidation and Reduction: Involvement in redox reactions within cellular pathways.
Common Reagents and Conditions
Phosphorylation: ATP and thymidine kinase in a buffered solution.
Hydrolysis: Acidic or enzymatic conditions.
Oxidation and Reduction: Various cellular oxidizing and reducing agents.
Major Products Formed
- Thymidine diphosphate (TDP)
- Thymidine triphosphate (TTP)
- Thymidine and inorganic phosphate
Scientific Research Applications
Disodium thymidine 3’-monophosphate has numerous applications in scientific research:
- Chemistry : Used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives.
- Biology : Essential for DNA replication studies and as a substrate in various enzymatic assays.
- Medicine : Investigated for its role in antiviral therapies and as a potential therapeutic agent in genetic disorders.
- Industry : Utilized in the production of DNA-based sensors and diagnostic tools .
Mechanism of Action
Disodium thymidine 3’-monophosphate exerts its effects primarily through its role in DNA synthesis. It serves as a substrate for DNA polymerases, which incorporate it into the growing DNA strand during replication. The compound is also involved in the salvage pathway of nucleotide synthesis, where it is phosphorylated to thymidine diphosphate and thymidine triphosphate, essential for DNA repair and replication .
Comparison with Similar Compounds
Similar Compounds
- Thymidine diphosphate (TDP)
- Thymidine triphosphate (TTP)
- Deoxycytidine monophosphate (dCMP)
- Deoxyadenosine monophosphate (dAMP)
- Deoxyguanosine monophosphate (dGMP)
Uniqueness
Disodium thymidine 3’-monophosphate is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotides, it contains thymine, which pairs with adenine in DNA, making it essential for maintaining the integrity and stability of the genetic code .
Properties
CAS No. |
68698-19-1 |
---|---|
Molecular Formula |
C10H13N2Na2O8P |
Molecular Weight |
366.17 g/mol |
IUPAC Name |
disodium;[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)19-8)20-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1 |
InChI Key |
IMQIXVXFEVJBTM-ZJWYQBPBSA-L |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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